molecular formula C13H13NO3 B14381361 2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one CAS No. 90062-27-4

2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one

Cat. No.: B14381361
CAS No.: 90062-27-4
M. Wt: 231.25 g/mol
InChI Key: DZTXQWKSCJSUCC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethyl-substituted oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-3,3-dimethylbutanoic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazinone and oxazolidinone derivatives, which can have different functional groups attached to the aromatic ring or the oxazinone ring .

Scientific Research Applications

2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,6-dimethyl-4H-1,3-oxazin-4-one is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a dimethyl-substituted oxazinone ring.

Properties

CAS No.

90062-27-4

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6-dimethyl-1,3-oxazin-4-one

InChI

InChI=1S/C13H13NO3/c1-8-9(2)17-13(14-12(8)15)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3

InChI Key

DZTXQWKSCJSUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=NC1=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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